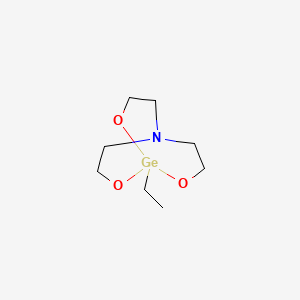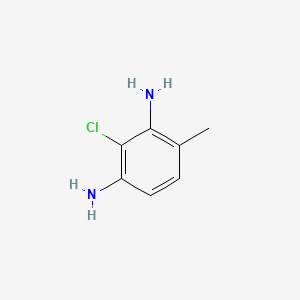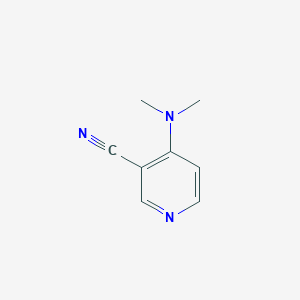![molecular formula C38H77NO3 B13820731 N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide is a complex organic compound belonging to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of eukaryotic cells and play a crucial role in maintaining the skin’s barrier function and retaining moisture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide typically involves the condensation of a fatty acid with a sphingoid base. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Wissenschaftliche Forschungsanwendungen
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide has several scientific research applications:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored for its potential in treating skin disorders and as a delivery vehicle for drugs.
Industry: Utilized in the formulation of skincare products due to its moisturizing properties.
Wirkmechanismus
The mechanism by which N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide exerts its effects involves its interaction with cell membranes. It integrates into the lipid bilayer, influencing membrane fluidity and signaling pathways. The molecular targets include various enzymes and receptors involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]formamide
- N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide
- (2R)-2-Hydroxy-N-[(2S,3S,4R,8Z)-1,3,4-trihydroxy-8-octadecen-2-yl]icosanamide
Uniqueness
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide is unique due to its specific stereochemistry and long-chain fatty acid component. This structure imparts distinct physical and chemical properties, making it particularly effective in applications related to skin barrier function and moisture retention.
Eigenschaften
Molekularformel |
C38H77NO3 |
|---|---|
Molekulargewicht |
596.0 g/mol |
IUPAC-Name |
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide |
InChI |
InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)/t36-,37+/m1/s1 |
InChI-Schlüssel |
ZWAUSWHRQBSECP-AARKOHAPSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](CCCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)



![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)




